molecular formula C7H7FO2S B13984885 Ethyl 3-fluorothiophene-2-carboxylate

Ethyl 3-fluorothiophene-2-carboxylate

Cat. No.: B13984885
M. Wt: 174.19 g/mol
InChI Key: CILGCUGNHOISJT-UHFFFAOYSA-N
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Description

Ethyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7FO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluorothiophene-2-carboxylate can be achieved through several methods. One common approach involves the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is subjected to fluorination. The product, mthis compound, is then saponified and decarboxylated to yield 3-fluorothiophene . Another method involves the direct fluorination of thiophene using molecular fluorine, although this process is less selective and requires careful control of reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular fluorine, triethylamine, and acetonitrile. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .

Scientific Research Applications

Ethyl 3-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The thiophene ring can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Ethyl 3-fluorothiophene-2-carboxylate can be compared with other fluorinated thiophene derivatives, such as:

Properties

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 3-fluorothiophene-2-carboxylate

InChI

InChI=1S/C7H7FO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3

InChI Key

CILGCUGNHOISJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CS1)F

Origin of Product

United States

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